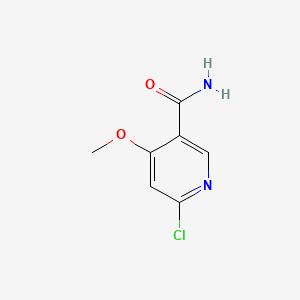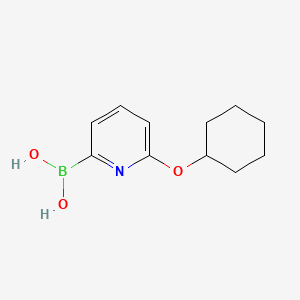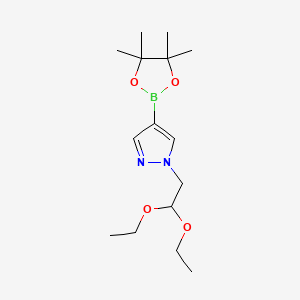
(R)-2-(1-aMinoethyl)-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(1-aMinoethyl)-4-chlorophenol” seems to be a chiral compound, which suggests that it has a specific spatial arrangement of atoms. The “R” denotes the configuration of the chiral center . The compound appears to have an aminoethyl group and a chlorophenol group .
Synthesis Analysis
While specific synthesis methods for “®-2-(1-aMinoethyl)-4-chlorophenol” were not found, α-chiral primary amines, which this compound is, are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could not be found. Typically, these would include properties like boiling point, melting point, and density .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Detection : A study by Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, which is structurally similar to (R)-2-(1-aminoethyl)-4-chlorophenol. This method involves derivatization with 4-aminoantipyrine and preconcentration using solid phase extraction, highlighting the potential for environmental monitoring applications (Mukdasai et al., 2016).
Biodegradation and Modeling : Azizi et al. (2021) investigated the biodegradation of 4-chlorophenol in an Airlift packed bed bioreactor, demonstrating its removal efficiency and modeling the process using an artificial neural network. This research provides insights into the biodegradation of chlorophenols and potential water treatment technologies (Azizi et al., 2021).
Effect on Amino Acid Biosynthesis : Yadav et al. (2011) conducted a genome-wide study on the effects of chlorophenol stress on aromatic amino acid biosynthesis. This research is relevant for understanding the biochemical impact of chlorophenols on organisms (Yadav et al., 2011).
Biodegradation by Rhodococcus rhodochrous : Hou et al. (2016) developed an efficient process for biodegrading chlorophenols using magnetically immobilized Rhodococcus rhodochrous cells. This highlights the potential for bioremediation of chlorophenol-contaminated environments (Hou et al., 2016).
Catalytic Hydrodechlorination : Molina et al. (2010) studied the hydrodechlorination of 4-chlorophenol using Rh-Al pillared clays, offering insights into potential methods for removing chlorophenols from water through catalytic processes (Molina et al., 2010).
Sonochemical Degradation : A study by Goskonda et al. (2002) explored the use of ultrasound for the mineralization of various chlorophenols, including 4-chlorophenol. This research suggests a potential method for the environmental remediation of chlorophenols (Goskonda et al., 2002).
Synergistic Degradation in Wastewater Treatment : Hadi et al. (2020) developed a new combination of persulfate and oxalic acid with a heterogeneous Fenton like system for the degradation of 4-chlorophenol in wastewater. This research contributes to the development of efficient water treatment methods (Hadi et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFZQZUBQSKDM-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)



![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)
